N-Cyclohexyl-2,3-dioxoindoline-5-sulfonamide N-Cyclohexyl-2,3-dioxoindoline-5-sulfonamide
Brand Name: Vulcanchem
CAS No.: 451460-02-9
VCID: VC8117150
InChI: InChI=1S/C14H16N2O4S/c17-13-11-8-10(6-7-12(11)15-14(13)18)21(19,20)16-9-4-2-1-3-5-9/h6-9,16H,1-5H2,(H,15,17,18)
SMILES: C1CCC(CC1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O
Molecular Formula: C14H16N2O4S
Molecular Weight: 308.35 g/mol

N-Cyclohexyl-2,3-dioxoindoline-5-sulfonamide

CAS No.: 451460-02-9

Cat. No.: VC8117150

Molecular Formula: C14H16N2O4S

Molecular Weight: 308.35 g/mol

* For research use only. Not for human or veterinary use.

N-Cyclohexyl-2,3-dioxoindoline-5-sulfonamide - 451460-02-9

Specification

CAS No. 451460-02-9
Molecular Formula C14H16N2O4S
Molecular Weight 308.35 g/mol
IUPAC Name N-cyclohexyl-2,3-dioxo-1H-indole-5-sulfonamide
Standard InChI InChI=1S/C14H16N2O4S/c17-13-11-8-10(6-7-12(11)15-14(13)18)21(19,20)16-9-4-2-1-3-5-9/h6-9,16H,1-5H2,(H,15,17,18)
Standard InChI Key VTPAKCGQCUMCNI-UHFFFAOYSA-N
SMILES C1CCC(CC1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O
Canonical SMILES C1CCC(CC1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name is N-cyclohexyl-2,3-dioxo-1H-indole-5-sulfonamide, with a molecular formula of C14H16N2O4S\text{C}_{14}\text{H}_{16}\text{N}_2\text{O}_4\text{S} and a molecular weight of 308.35 g/mol . Its structure comprises an indoline scaffold substituted at position 5 with a sulfonamide group and at positions 2 and 3 with ketone functionalities (Figure 1). The cyclohexyl moiety attached to the sulfonamide nitrogen introduces steric bulk, influencing its physicochemical and biological behavior.

Key Structural Features:

  • Indoline Core: A bicyclic system with aromatic and non-aromatic regions, enabling π-π interactions and hydrogen bonding.

  • Sulfonamide Group: Enhances solubility in polar solvents and participates in hydrogen bonding with biological targets.

  • Cyclohexyl Substituent: Imparts lipophilicity, affecting membrane permeability and metabolic stability.

Spectroscopic Characterization

  • NMR:

    • 1H^1\text{H} NMR: Cyclohexyl protons appear as a multiplet at δ 1.2–1.8 ppm, while aromatic protons resonate at δ 7.2–8.0 ppm .

    • 13C^{13}\text{C} NMR: Carbonyl carbons (C=O) are observed at δ 170–180 ppm, and sulfonamide-linked carbons at δ 50–60 ppm .

  • IR: Stretching vibrations for C=O (1650–1750 cm1^{-1}) and S=O (1150–1250 cm1^{-1}) confirm functional groups .

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 308.35 .

Physicochemical Properties

PropertyValueSource
Melting PointNot reported
SolubilityInsoluble in water; soluble in DMSO, chloroform
LogPEstimated ~2.5 (moderate lipophilicity)
StabilityStable under ambient conditions; sensitive to strong acids/bases

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step protocol:

  • Sulfonylation: Reaction of 2,3-dioxoindoline-5-sulfonyl chloride with cyclohexylamine in dichloromethane, catalyzed by triethylamine to neutralize HCl .

  • Purification: Crystallization or column chromatography yields the pure product .

Reaction Conditions:

  • Solvent: Dichloromethane or chloroform.

  • Temperature: 0–25°C to prevent side reactions.

  • Yield: ~70–85% after optimization .

Industrial Manufacturing

Scale-up employs continuous flow reactors to enhance reproducibility and safety. Key considerations include:

  • Catalyst Recycling: Triethylamine is recovered via distillation .

  • Quality Control: In-line FTIR and HPLC monitor reaction progress and purity .

Challenges:

  • Byproduct Formation: Over-sulfonylation is mitigated by stoichiometric control.

  • Waste Management: HCl byproduct is neutralized and disposed of as non-hazardous salt .

Biological Activities and Mechanisms

Comparative IC50_{50} Values (Analogues):

CompoundCell LineIC50_{50} (µM)Mechanism
Chloro-substituted analogueMCF-7 (breast)12.5Apoptosis
Sulfonamide derivativeHeLa (cervical)8.0Cell cycle arrest

Antimicrobial Activity

Sulfonamides are known for broad-spectrum activity. Preliminary data suggest:

  • Gram-positive Bacteria: MIC = 4 µg/mL against Staphylococcus aureus .

  • Gram-negative Bacteria: MIC = 16 µg/mL against Escherichia coli .

Mechanism:

Inhibition of dihydropteroate synthase (DHPS), a key enzyme in folate synthesis .

Applications in Scientific Research

Medicinal Chemistry

  • Drug Discovery: Serves as a scaffold for kinase inhibitors due to its ability to occupy ATP-binding pockets .

  • Prodrug Development: The sulfonamide group facilitates conjugation with targeting moieties .

Material Science

  • Polymer Additives: Enhances thermal stability in sulfonated polymers .

  • Coordination Chemistry: Forms complexes with transition metals for catalytic applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator